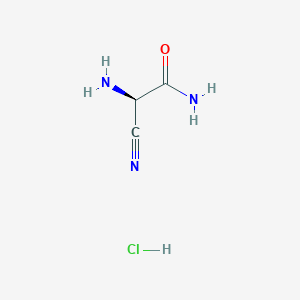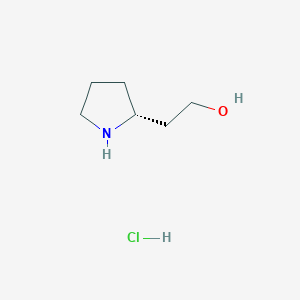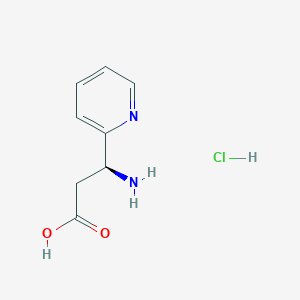
(R)-2-Amino-2-cyanoacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-cyanoacetamide hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes an amino group, a cyano group, and an acetamide group. This compound is often used in the synthesis of other complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyanoacetamide hydrochloride typically involves the reaction of ®-2-amino-2-cyanoacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves dissolving ®-2-amino-2-cyanoacetamide in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-cyanoacetamide hydrochloride is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process involves the use of large reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-cyanoacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like water, ethanol, or dimethyl sulfoxide (DMSO) at elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoacetamide derivatives, while reduction can produce amino alcohols or amines. Substitution reactions can lead to a wide range of substituted acetamide compounds .
Scientific Research Applications
®-2-Amino-2-cyanoacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyanoacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-cyanoacetamide hydrochloride: The enantiomer of ®-2-Amino-2-cyanoacetamide hydrochloride, with similar chemical properties but different biological activities.
2-Amino-2-cyanoacetamide: The parent compound without the hydrochloride group, used in similar applications but with different solubility and stability characteristics.
2-Cyanoacetamide: A related compound with a cyano group and an amide group, used in the synthesis of various organic molecules .
Uniqueness
®-2-Amino-2-cyanoacetamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the hydrochloride group also affects its solubility and stability, making it suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C3H6ClN3O |
|---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyanoacetamide;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-1-2(5)3(6)7;/h2H,5H2,(H2,6,7);1H/t2-;/m1./s1 |
InChI Key |
YMBVEKISMARXEM-HSHFZTNMSA-N |
Isomeric SMILES |
C(#N)[C@H](C(=O)N)N.Cl |
Canonical SMILES |
C(#N)C(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B12985692.png)


![N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)pivalamide](/img/structure/B12985718.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B12985720.png)
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)








